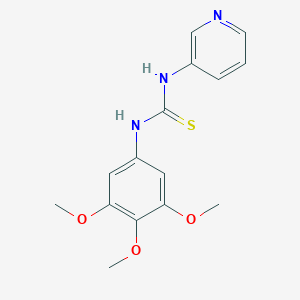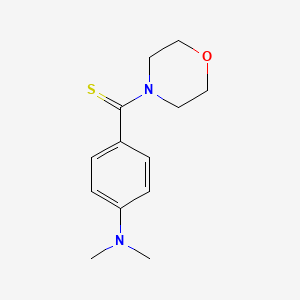![molecular formula C19H19N3O4 B5597978 3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with structures related to the queried compound typically involves multi-step reactions, starting from basic aromatic acids or aldehydes, through processes such as aminomethylation, cyclization, and substitution reactions. For instance, compounds with a core structure of benzamides and oxadiazoles are synthesized starting from acetic acids, trimethoxybenzenes, and substituted benzoyl chlorides, showcasing moderate to excellent activities in various biological evaluations (Ravinaik et al., 2021).
Molecular Structure Analysis
Crystallographic studies reveal detailed insights into the molecular structures of related compounds. For example, compounds with oxadiazole moieties and benzamide linkages have been found to crystallize in specific space groups, with molecular arrangements stabilized by various types of hydrogen bonds and π-π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution, condensation, and cyclization. These reactions are influenced by the presence of methoxy and oxadiazole groups, which can affect the electron distribution and reactivity of the molecule. The bioactivity of these compounds, such as antimicrobial and anticancer properties, is attributed to their structural features and chemical reactivity (Latthe & Badami, 2007).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the functional groups present in the molecule and their molecular arrangement. Studies have shown that different substituents on the benzamide and oxadiazole moieties can significantly affect these properties (Kranjc, Kočevar, & Perdih, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are integral to the utility of these compounds in various applications. The presence of dimethoxy, methyl, and oxadiazole groups contributes to the compounds' overall electron-donating and withdrawing characteristics, affecting their chemical behavior and biological activity (Saeed et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of benzamides, including compounds structurally related to 3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, have been explored for their anticancer properties. For instance, certain substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer, surpassing the efficacy of reference drugs like etoposide (Ravinaik et al., 2021).
Polymer Applications
Research into aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units has revealed their utility in creating materials with high thermal stability and the ability to form thin, flexible films. These polymers, due to their solubility in certain solvents and their robust mechanical properties, have potential applications in various industrial and technological fields (Sava et al., 2003).
Biological Activity Studies
Compounds featuring the 1,3,4-oxadiazole motif have been studied for their biological activities. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones were synthesized and evaluated for antioxidant and antibacterial properties, showing promising results against bacteria like Staphylococcus aureus and displaying potent antioxidant activity (Karanth et al., 2019).
Light-Emitting Diode Technology
In the field of organic light-emitting diodes (OLEDs), iridium(III) complexes bearing oxadiazol-substituted amide ligands, closely related to the chemical structure , have shown promise. These complexes demonstrated significant photoluminescence and electrochemistry properties, suggesting their potential in developing efficient and low roll-off OLEDs (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22(19(23)14-9-15(24-2)11-16(10-14)25-3)12-17-20-18(21-26-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGEQBWOBRSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)


![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5597934.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)
![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)
![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)